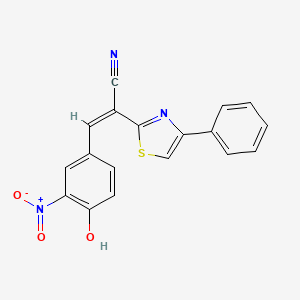

![molecular formula C24H25N3O3 B2720861 N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide CAS No. 871552-83-9](/img/structure/B2720861.png)

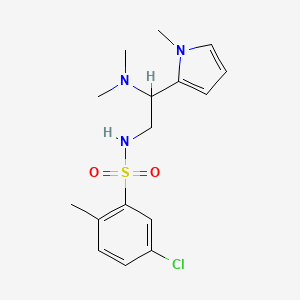

N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 as an ingredient in synthetic cannabis products sold in Japan. Since then, it has been detected in various countries worldwide and has been associated with several cases of severe intoxication and even death. Despite its potential risks, MMB-FUBINACA has gained popularity among recreational drug users due to its high potency and availability.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide is a compound with potential significance in various chemical reactions and synthetic pathways. One related study discusses the synthesis and reactivity of similar furan-carboxamide compounds. These compounds are synthesized through the coupling of aromatic amines with furan-2-carbonyl chloride, followed by reactions such as nitration, bromination, formylation, and acylation. This synthesis pathway highlights the compound's versatility in organic synthesis and its potential as a precursor for various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Thermal Fragmentation and Rearrangement The thermal behavior of N-aryl-2-furamide oximes, which are structurally related to this compound, has been studied. Thermolysis of these compounds under nitrogen leads to the formation of benzimidazoles among other products, demonstrating the compound's potential for generating complex heterocyclic systems through thermal fragmentation and rearrangement processes. Such transformations are crucial for developing new materials and pharmaceuticals (Gaber, Muathen, & Taib, 2013).

Antibacterial and Antiurease Activities Another area of research involving furan-carboxamide derivatives focuses on their biological activities. For instance, some newly synthesized 1,2,4-triazole Schiff base and amine derivatives of furan-carboxamides have been evaluated for their antibacterial, antiurease, and antioxidant activities. These studies indicate the potential of furan-carboxamide derivatives, including this compound, as bioactive molecules that could be developed into new therapeutic agents (Sokmen et al., 2014).

Propiedades

IUPAC Name |

N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-18-9-11-19(12-10-18)29-17-5-15-27-21-7-3-2-6-20(21)26-23(27)13-14-25-24(28)22-8-4-16-30-22/h2-4,6-12,16H,5,13-15,17H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRNOXIBKVUDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2720778.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)

![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)

![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)